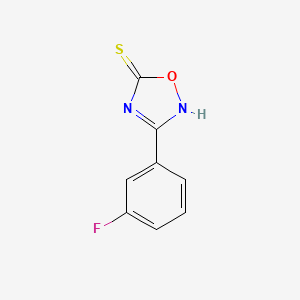

3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-thiol

Übersicht

Beschreibung

The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The 3-fluorophenyl group suggests the presence of a phenyl ring (a ring of six carbon atoms) with a fluorine atom attached to the third carbon atom. The thiol group (-SH) is similar to an alcohol group, but with a sulfur atom instead of an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the 1,2,4-oxadiazole and phenyl rings, the electronegativity of the fluorine atom, and the polarity of the thiol group . Detailed structural analysis would require experimental techniques like X-ray crystallography or computational methods like density functional theory .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The 1,2,4-oxadiazole ring is aromatic and hence relatively stable. The fluorine atom on the phenyl ring is electronegative and would withdraw electron density from the ring, potentially making the ring more susceptible to electrophilic attack . The thiol group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the thiol group could increase its polarity and potentially its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen

Onkologieforschung

Diese Verbindung hat in der Krebsforschung Potenzial gezeigt, da sie strukturell anderen Molekülen ähnelt, die bekanntermaßen Antitumor-Eigenschaften besitzen. So wurden beispielsweise Oxadiazol-Derivate auf ihr zytotoxische Potenzial gegen verschiedene Krebszelllinien untersucht. Das Vorhandensein der Fluorphenylgruppe könnte diese Aktivität möglicherweise verstärken und sie zu einem Kandidaten für die Entwicklung neuer Krebsmittel machen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-fluorophenmetrazine , have been found to act as monoamine releasers, with selectivity for dopamine and norepinephrine over serotonin .

Mode of Action

For example, 3-fluorophenmetrazine acts as a norepinephrine-dopamine releasing agent .

Biochemical Pathways

Compounds with the 1,3,4-oxadiazole scaffold have been found to have antiproliferative effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Pharmacokinetics

Related compounds like 3-fluorophenmetrazine have been found to have metabolic pathways that involve n-oxidation, aryl hydroxylation and subsequent o-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the o/n-bis-dealkylated metabolite, combinations thereof and further glucuronidation or sulfations .

Result of Action

Related compounds have been found to have effects such as increased energy, talkativeness, and insomnia, with adverse effects including tachycardia, agitation, delirium, and seizures .

Action Environment

The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENLNKGREQWPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

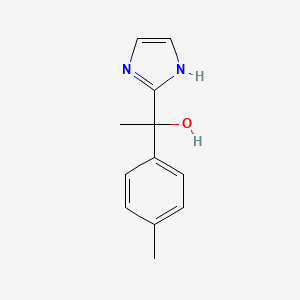

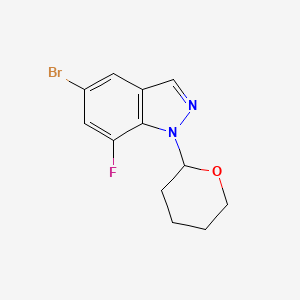

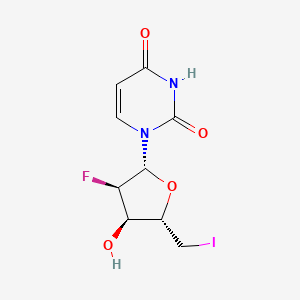

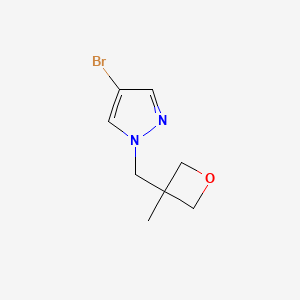

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.